1-(furan-2-ylmethyl)-2,6-dimethyl-5-phenylpyrimidin-4-one
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Overview
Description
1-(furan-2-ylmethyl)-2,6-dimethyl-5-phenylpyrimidin-4-one is a heterocyclic compound that features a furan ring, a pyrimidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-2,6-dimethyl-5-phenylpyrimidin-4-one typically involves the reaction of furan-2-carbaldehyde with appropriate pyrimidine derivatives under controlled conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and solvents like ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of biorefineries to obtain furan derivatives from biomass. This approach is both economically and ecologically beneficial, aligning with the principles of the circular economy .
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-2,6-dimethyl-5-phenylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid, various alcohols, amines, and substituted phenyl derivatives .
Scientific Research Applications
1-(furan-2-ylmethyl)-2,6-dimethyl-5-phenylpyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of resins, agrochemicals, and lacquers.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-2,6-dimethyl-5-phenylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 1-(furan-2-ylmethyl)-2,6-dimethyl-5-phenylpyrimidin-4-one.
2,5-Furandicarboxylic acid: An oxidation product of furan derivatives.
N-(furan-2-ylmethyl)aniline: A related compound used in the synthesis of amines.
Uniqueness
This compound is unique due to its combination of a furan ring, a pyrimidine ring, and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler furan derivatives .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-2,6-dimethyl-5-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-16(14-7-4-3-5-8-14)17(20)18-13(2)19(12)11-15-9-6-10-21-15/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCJZFZQUDCPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1CC2=CC=CO2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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